molecular formula C6H5ClFN B133889 4-(Chloromethyl)-2-fluoropyridine CAS No. 155705-46-7

4-(Chloromethyl)-2-fluoropyridine

Cat. No. B133889
CAS RN: 155705-46-7
M. Wt: 145.56 g/mol
InChI Key: OMHRYXJIMNXMSZ-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)-2-fluoropyridine” likely refers to a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “4-(Chloromethyl)” indicates a -CH2Cl group attached to the 4th carbon in the ring, and the “2-fluoro” indicates a fluorine atom attached to the 2nd carbon .


Synthesis Analysis

While specific synthesis methods for “4-(Chloromethyl)-2-fluoropyridine” are not available, similar compounds, such as “4-(Chloromethyl)pyridine hydrochloride”, have been synthesized from 4-methylpyridine using a series of reactions involving oxidation, esterification, reduction, and chlorination .


Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)-2-fluoropyridine” would likely consist of a pyridine ring with a -CH2Cl group attached to the 4th carbon and a fluorine atom attached to the 2nd carbon .

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-(Chloromethyl)-2-fluoropyridine serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Researchers have utilized it to create novel drugs with diverse therapeutic applications. Notably, it plays a crucial role in the development of anticancer agents and other bioactive molecules .

Future Directions

While specific future directions for “4-(Chloromethyl)-2-fluoropyridine” are not known, similar compounds have been used in the synthesis of functional monomers for the construction of polymeric bioprobes . Additionally, targeted proteomics, which involves the absolute quantification of proteins in complex biological matrices like blood plasma, is a promising area of research .

properties

IUPAC Name

4-(chloromethyl)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHRYXJIMNXMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Chlorosuccinimide (8.8 g, 66 mmol), acetic acid (0.15 mL) and benzoyl peroxide (220 mg, 0.91 mmol) were added to a solution of 2-fluoro-4-picoline (5.0 g, 45 mmol) in acetonitrile (25 mL) at room temperature, and the mixture was refluxed for 2 hours. The reaction mixture was cooled to room temperature, water (200 mL) was added thereto, and then the mixture was extracted with ethyl acetate (300 mL). The organic layer was washed with brine (200 mL) and dried over anhydrous magnesium sulfate. The organic layer was evaporated under reduced pressure, hexane/ethyl acetate (1:1) was added to the resulting residue, and then the insoluble matter was filtered out. The filtrate was evaporated under reduced pressure to give 6.5 g of the title reference compound as a crude product.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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